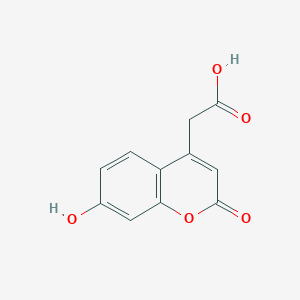

7-Hydroxycoumarin-4-acetic acid

Description

Properties

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPMQBVNXMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943938 | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-82-9, 21392-45-0 | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-coumarinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin-4-acetic acid, also known as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid or umbelliferone-4-acetic acid, is a fluorescent derivative of coumarin (B35378).[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it a valuable tool in various scientific disciplines, particularly in the fields of biochemistry, cell biology, and drug discovery.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, synthesis, and key applications of this compound, with a focus on experimental protocols and the underlying scientific principles.

Chemical Structure and Properties

This compound possesses a rigid coumarin core with a hydroxyl group at the 7-position and an acetic acid moiety at the 4-position. This substitution pattern is crucial for its characteristic blue fluorescence.[4][5]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | [6] |

| Synonyms | Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | [1][2] |

| CAS Number | 6950-82-9 | [6][7] |

| Molecular Formula | C₁₁H₈O₅ | [6][7] |

| Molecular Weight | 220.18 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 212 °C (decomposes) | [7][8] |

| Solubility | Soluble in DMSO and methanol | [4][9] |

Table 2: Spectral Properties of this compound

| Spectral Property | Wavelength/Shift | Conditions | Reference(s) |

| UV-Vis Absorption (λmax) | 326 nm | Methanol | [6] |

| Fluorescence Excitation (Ex) | 360 nm | DMSO | [4][5][9] |

| Fluorescence Emission (Em) | 450 nm | DMSO | [4][5][9] |

| ¹H-NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.08 (1H, s, COOH), 7.41-6.98 (2H, m, H-5, H-6), 6.69-6.23 (2H, m, H-8, H-3), 4.93 (1H, dd, OH), 3.02-2.89 (2H, m, CH₂) | - | [6] |

| ¹³C-NMR (DMSO-d₆, 100 MHz), δ (ppm) | 171.5 (C=O), 160.2 (C-2), 152.4 (C-4), 150.5 (C-8a), 135.2 (C-6), 124.8 (C-5), 122.9 (C-7), 120.1 (C-4a), 112.5 (C-3), 104.1 (C-8), 37.0 (-CH₂) | - | [6] |

Synthesis of this compound

The most common method for synthesizing this compound is the Pechmann condensation, which involves the reaction of resorcinol (B1680541) with citric acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[10]

Experimental Protocol: Pechmann Condensation for this compound

Materials:

-

Citric acid

-

Concentrated sulfuric acid (98%)

-

Resorcinol

-

Ice

-

Saturated sodium bicarbonate solution

-

Hydrochloric acid (10% v/v)

-

Deionized water

Method A: Conventional Heating [10]

-

In a fume hood, mix citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) and stir at room temperature for 30 minutes.

-

Heat the mixture in a boiling water bath to facilitate the removal of carbon monoxide. Continue heating until the evolution of CO gas subsides.

-

Remove the flask from the water bath and let it stand for approximately 15 minutes, or until no more gas bubbles are observed.

-

Cool the reaction mixture to 10 °C in an ice bath.

-

Slowly add pre-cooled (10 °C) resorcinol (0.02 mol) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 48 hours.

-

Pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the precipitate and dissolve it in a saturated sodium bicarbonate solution.

-

Acidify the solution with 10% hydrochloric acid to re-precipitate the product.

-

Filter the purified product, wash with deionized water, and dry in an oven.

Method B: Microwave-Assisted Synthesis [10]

-

In a microwave reactor vessel, combine citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol).

-

Heat the mixture in the microwave reactor at 10% power for 4 minutes.

-

Pour the reaction mixture onto crushed ice.

-

Follow steps 8-10 from Method A for purification.

The microwave-assisted method generally provides a higher yield in a significantly shorter reaction time.[10]

Biological Activities and Applications

This compound is widely used as a fluorescent probe in biological research.[1] Its applications include its use as a pH indicator and as a fluorogenic substrate for various enzymes.[6] The carboxylic acid group allows for its covalent attachment to biomolecules, such as peptides and proteins, enabling their fluorescent labeling.[11]

Fluorescent Labeling of Proteins

The succinimidyl ester of this compound is a commonly used derivative for labeling primary amines (e.g., lysine (B10760008) residues and the N-terminus) in proteins.[5][12] This reaction forms a stable amide bond, resulting in a fluorescently tagged protein.

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound, succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure: [13]

-

Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound, succinimidyl ester in anhydrous DMSO.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the reactive dye solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.

-

Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~360 nm).

Role in Apoptosis Signaling

While direct studies on the signaling pathways modulated by this compound are limited, research on the parent compound, 7-hydroxycoumarin, has shown its ability to induce apoptosis in cancer cells.[14] This process is often mediated by the activation of the caspase signaling cascade, a key pathway in programmed cell death.[14]

The caspase cascade is initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[15][16] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15][16] The pro-apoptotic effects of 7-hydroxycoumarin in cisplatin-resistant ovarian cancer cells have been linked to the activation of caspase-3, -7, and -8.[14]

Conclusion

This compound is a versatile and valuable fluorescent molecule for researchers in the life sciences. Its well-defined chemical structure, predictable spectral properties, and straightforward synthesis make it an accessible tool for a wide range of applications. The ability to covalently label proteins and other biomolecules through its acetic acid moiety provides a powerful method for studying molecular interactions, localization, and dynamics. While further research is needed to fully elucidate its specific biological activities and interactions with cellular signaling pathways, the established pro-apoptotic effects of its parent compound suggest potential avenues for its application in cancer research and drug development. The detailed protocols and data presented in this guide aim to facilitate the effective use of this compound in scientific research.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]

- 4. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]

- 6. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-羟基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. biotium.com [biotium.com]

- 14. ajol.info [ajol.info]

- 15. Caspase 3 - Wikipedia [en.wikipedia.org]

- 16. assaygenie.com [assaygenie.com]

Synthesis of 7-Hydroxycoumarin-4-acetic Acid from Resorcinol: A Technical Guide

Abstract

7-Hydroxycoumarin-4-acetic acid, a fluorescent derivative of coumarin (B35378), is a valuable building block in the development of fluorescent probes and potential therapeutic agents.[1][2] Its synthesis is most commonly achieved through the Pechmann condensation, a robust and widely utilized method for coumarin synthesis.[3] This technical guide provides an in-depth overview of the synthesis of this compound from resorcinol (B1680541), focusing on the Pechmann condensation with citric acid. It includes a detailed experimental protocol, a summary of quantitative data, and a discussion of the reaction mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities and are prevalent in many natural products.[4] The 7-hydroxycoumarin scaffold, in particular, is known for its strong fluorescence, making it a popular component in the design of fluorescent indicators and labels for biological molecules.[1][5] this compound, also known as umbelliferone-4-acetic acid, possesses a carboxylic acid functional group that allows for its conjugation to peptides, proteins, and other biomolecules.[1][5] This guide focuses on its synthesis from readily available starting materials, resorcinol and citric acid, via the Pechmann condensation.

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester or a carboxylic acid containing a β-carbonyl group, under acidic conditions.[3] In the synthesis of this compound, resorcinol acts as the phenolic component and citric acid provides the carbon backbone for the pyrone ring and the acetic acid side chain. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial condensation and the subsequent cyclization and dehydration steps.[3][6]

The reaction proceeds through several key steps:

-

Formation of a β-keto acid: In the presence of concentrated sulfuric acid, citric acid undergoes dehydration and decarboxylation to form acetonedicarboxylic acid.

-

Electrophilic aromatic substitution: The highly activated resorcinol ring attacks the carbonyl group of the in situ generated β-keto acid.

-

Cyclization and Dehydration: An intramolecular transesterification followed by dehydration leads to the formation of the coumarin ring system.

Below is a diagram illustrating the general reaction pathway.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details two common methods for the synthesis of this compound from resorcinol: a conventional heating method and a microwave-assisted method.[6]

Method A: Conventional Heating

This method involves the reaction of resorcinol and citric acid in concentrated sulfuric acid with conventional heating.

Materials:

-

Resorcinol (0.08 mol)

-

Citric acid monohydrate (0.1 mol)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (10% w/v)

-

Hydrochloric acid (10% v/v)

-

Deionized water

-

Ice

Procedure:

-

In a fume hood, slowly add citric acid monohydrate (0.1 mol) to 28 mL of concentrated sulfuric acid (98%) with stirring. The mixture is stirred at room temperature for 60 minutes.

-

Slowly heat the mixture to 75°C and maintain this temperature for 45 minutes with continuous stirring. The solution will turn yellow.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In three portions, add resorcinol (0.08 mol) and an additional 11.2 mL of concentrated sulfuric acid, ensuring the temperature remains at 0°C.

-

Keep the reaction mixture at 0°C overnight.

-

Pour the reaction mixture into crushed ice. A white crystalline precipitate will form.

-

Treat the precipitate with 200 mL of 10% (w/v) sodium bicarbonate solution.

-

Filter the solution to remove any undissolved impurities.

-

Acidify the filtrate with 10% (v/v) hydrochloric acid to a strongly acidic pH (pH ~1.4).

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with deionized water, and dry in an oven.

Method B: Microwave-Assisted Synthesis

This method offers a more rapid synthesis using microwave irradiation.

Materials:

-

Resorcinol (0.02 mol)

-

Citric acid (0.02 mol)

-

Concentrated sulfuric acid (0.03 mol)

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

In a microwave-safe vessel, mix citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol).

-

Place the vessel in a microwave reactor and heat at 10% power for 4 minutes.

-

Pour the reaction mixture onto crushed ice.

-

Dissolve the resulting precipitate in a saturated sodium bicarbonate solution.

-

Filter the solution.

-

Acidify the filtrate to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

Below is a diagram illustrating the general experimental workflow.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound using the methods described above.

| Method | Yield (%) | Melting Point (°C) | Reference |

| Conventional Heating (Method A) | 67 | 170 | [6] |

| Conventional Heating (alternative) | 79 | 205 | [6] |

| Microwave-Assisted (Method B) | 78 | 170 | [6] |

| Literature Value | - | 212 (dec.) | [1] |

Note: Variations in reported yields and melting points can be attributed to differences in reaction scale, purity of reagents, and specific workup procedures.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available for viewing. | [7] |

| ¹³C NMR | Spectra available for viewing. | [7] |

| FT-IR | Spectra available for viewing. | [7] |

| Mass Spectrometry | Molecular Weight: 220.18 g/mol | [8] |

| Fluorescence | Ex=360nm, Em=450nm (in DMSO) | [1] |

Applications in Drug Development and Research

This compound serves as a versatile platform for various applications in scientific research and drug development:

-

Fluorescent Probes: Due to its intrinsic fluorescence, it is widely used to label peptides, proteins, and other biological molecules for visualization in cellular processes.[1][2]

-

Biosensors: The compound and its derivatives are utilized in the development of fluorescent sensors for detecting metal ions and monitoring environmental pollutants.[2]

-

Antioxidant Studies: It serves as a model compound for investigating antioxidant activity.[2]

-

Pharmaceutical Development: The coumarin scaffold is explored for its potential therapeutic effects, including anticoagulant properties.[2] Its derivatives are being investigated as potential antitumor agents.[9]

Conclusion

The synthesis of this compound from resorcinol via the Pechmann condensation is a well-established and efficient method. Both conventional heating and microwave-assisted protocols provide good to excellent yields of the desired product. The versatility of the resulting coumarin derivative, particularly its fluorescent properties and the presence of a reactive carboxylic acid handle, makes it a valuable tool for researchers in chemistry, biology, and medicine. This guide provides a comprehensive overview of its synthesis, enabling its effective application in various research and development endeavors.

References

- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]

Physical and chemical properties of Umbelliferone-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone-4-acetic acid, also known as 7-hydroxycoumarin-4-acetic acid, is a derivative of umbelliferone (B1683723), a naturally occurring coumarin. This compound has garnered significant interest in various scientific fields due to its intrinsic fluorescence and potential biological activities. It serves as a versatile building block in the synthesis of more complex molecules and as a tool in biochemical and cellular studies. This technical guide provides an in-depth overview of the physical and chemical properties of Umbelliferone-4-acetic acid, detailed experimental protocols for its synthesis, and an exploration of its known and potential biological activities and associated signaling pathways.

Physical and Chemical Properties

Umbelliferone-4-acetic acid is a white to off-white crystalline powder. Its core structure consists of a benzopyrone (coumarin) ring with a hydroxyl group at the 7-position and an acetic acid group at the 4-position.

Table 1: General and Physical Properties of Umbelliferone-4-acetic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₅ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 200-213 °C, 212 °C (decomposes) | [1][2] |

| Solubility | Soluble in DMSO and methanol. | [2] |

| Purity | ≥97% (HPLC), ≥98% (NMR) | [2][3] |

| CAS Number | 6950-82-9 | [1] |

Table 2: Spectroscopic Properties of Umbelliferone-4-acetic Acid

| Spectroscopic Data | Wavelength/Shift | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 326 nm (in Methanol) | [4] |

| Fluorescence Excitation (Ex) | 360 nm (in DMSO) | [2] |

| Fluorescence Emission (Em) | 450 nm (in DMSO) | [2] |

| ¹H NMR (DMSO-d6, 400 MHz), δ (ppm) | 11.08 (1H, s, COOH), 7.41-6.98 (2H, m, H-5 and H-6), 6.69-6.23 (2H, m, H-8 and H-3), 4.93 (1H, dd, OH), 3.02-2.89 (2H, m, CH₂) | [4] |

| ¹³C NMR (DMSO-d6, 100 MHz), δ (ppm) | 171.5 (C=O), 160.2 (C-2), 152.4 (C-4), 150.5 (C-8a), 135.2 (C-6), 124.8 (C-5), 122.9 (C-7), 120.1 (C-4a), 112.5 (C-3), 104.1 (C-8), 37.0 (-CH₂) | [4] |

| High-Resolution Mass Spectrometry (HRMS) (+ESI) [M+H]⁺ | Calculated: 221.0445, Measured: 221.0464 | [5] |

Chemical Structure

Caption: Chemical structure of Umbelliferone-4-acetic acid.

Experimental Protocols

The synthesis of Umbelliferone-4-acetic acid and its derivatives often employs the Pechmann condensation, a classic method for preparing coumarins.

Synthesis of this compound

Method A (Conventional Heating):

-

A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.

-

The mixture is then placed in a boiling water bath to facilitate the removal of carbon monoxide. (Caution: This step should be performed in a well-ventilated fume hood).

-

The reaction mixture is cooled to 10 °C.

-

Resorcinol (B1680541) (0.02 mol), pre-cooled to 10 °C, is added dropwise to the mixture.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The mixture is then decanted onto ice, leading to the precipitation of the product.

-

The precipitate is filtered and dissolved in a saturated sodium bicarbonate solution.

-

The solution is then acidified to re-precipitate the product, which is subsequently filtered, washed with deionized water, and dried.[4][6]

Method B (Microwave-Assisted):

-

A mixture of citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol) is placed in a microwave reactor.

-

The mixture is heated at 10% power for 4 minutes.

-

The resulting product is worked up as described in Method A (steps 6-8).[6]

General Experimental Workflow

Caption: General workflow for the synthesis of Umbelliferone-4-acetic acid.

Biological Activities and Signaling Pathways

While Umbelliferone-4-acetic acid is widely utilized as a fluorescent probe and a substrate for various enzymes, detailed studies on its specific biological activities and modulation of signaling pathways are less common compared to its parent compound, umbelliferone.[2][7] It is, however, used as a model compound in antioxidant studies and is explored in pharmaceutical development for its potential therapeutic effects.[2]

The biological activities of the parent compound, umbelliferone, can provide insights into the potential therapeutic applications of its derivatives.

Anti-inflammatory and Antioxidant Effects of Umbelliferone

Studies on umbelliferone have demonstrated its potent anti-inflammatory and antioxidant properties. For instance, in a rat model of ulcerative colitis induced by acetic acid, umbelliferone was shown to ameliorate tissue injury.[1][4][8] The proposed mechanisms involve the modulation of key inflammatory and antioxidant signaling pathways.

Signaling Pathways Modulated by Umbelliferone:

-

Downregulation of the TLR4/NF-κB-p65/iNOS Signaling Pathway: Umbelliferone has been shown to reduce the expression of Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB p65), and inducible nitric oxide synthase (iNOS).[1][8] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

-

Upregulation of the SIRT1/PPARγ Signaling Pathway: Umbelliferone can enhance the expression of Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are involved in inhibiting oxidative stress and inflammation.[1][8]

Caption: Signaling pathways modulated by the parent compound, Umbelliferone.

Conclusion

Umbelliferone-4-acetic acid is a valuable compound for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it readily accessible for a variety of applications. While its primary use to date has been as a fluorescent tool, the known biological activities of its parent compound, umbelliferone, suggest that Umbelliferone-4-acetic acid may also possess significant therapeutic potential, particularly in the areas of inflammation and oxidative stress. Further research is warranted to fully elucidate the specific biological mechanisms and signaling pathways modulated by this intriguing molecule, paving the way for its potential use in drug discovery and development.

References

- 1. Umbelliferone ameliorates ulcerative colitis induced by acetic acid via modulation of TLR4/NF-κB-p65/iNOS and SIRT1/PPARγ signaling pathways in rats - ProQuest [proquest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Umbelliferone ameliorates ulcerative colitis induced by acetic acid via modulation of TLR4/NF-κB-p65/iNOS and SIRT1/PPARγ signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]

- 6. This compound | High Purity Reagent [benchchem.com]

- 7. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 8. researchgate.net [researchgate.net]

7-Hydroxycoumarin-4-acetic acid: A Technical Guide to its Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence excitation and emission spectra of 7-Hydroxycoumarin-4-acetic acid (7-HCA). It includes a summary of its key spectral properties, detailed experimental protocols for spectral measurement, and an illustrative workflow for its application in a competitive binding assay. 7-HCA is a versatile fluorophore widely utilized in biochemical and pharmaceutical research for labeling biomolecules and as a pH indicator.[1][2]

Core Spectral Properties of this compound

The fluorescence characteristics of this compound are influenced by its chemical environment, particularly the solvent and pH. The quantitative data from various sources are summarized below.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 360 nm | Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |

| 415 nm | Not specified | [4] | |

| 370 nm | Phosphate-buffered saline (PBS), pH 10.0 | [5] | |

| 355 nm | Not specified | [6] | |

| Emission Maximum (λem) | 450 nm | Dimethyl sulfoxide (DMSO) | [1][3] |

| 450 nm | Not specified | [4] | |

| 450 nm | Phosphate-buffered saline (PBS), pH 10.0 | [5] | |

| 455 nm | Not specified | [6] | |

| Quantum Yield (ΦF) | 0.32 | Not specified | [6] |

| Fluorescence Lifetime (τ) | 4.2 ns (free) | PBS, pH 7.4 | [6] |

| 4.0 ns (bound to MIF) | PBS, pH 7.4 | [6] | |

| Molar Extinction Coefficient | 11,820 cm⁻¹M⁻¹ at 323.8 nm | Methanol (for the related 7-Methoxycoumarin-4-acetic acid) | [7] |

Experimental Protocol: Measurement of Fluorescence Spectra

This protocol outlines the steps for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

1. Materials and Reagents:

-

This compound (7-HCA)

-

Solvent (e.g., DMSO, Ethanol, or PBS at a specific pH)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

2. Preparation of Stock Solution:

-

Prepare a stock solution of 7-HCA at a concentration of 1-10 mM in a suitable solvent (e.g., DMSO). 7-HCA is soluble in DMSO.[3] Store the stock solution protected from light at -20°C.[1]

3. Preparation of Working Solutions:

-

Prepare a series of dilutions of the 7-HCA stock solution in the desired experimental buffer or solvent.

-

The final concentration should be optimized to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]

4. Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

-

Set the excitation and emission monochromators to the appropriate starting wavelengths. Based on the literature, a good starting point for the excitation wavelength is around 360 nm and for the emission wavelength is around 450 nm.

-

Set the excitation and emission slit widths. A common starting point is a spectral bandwidth of 4-5 nm.[7]

5. Measurement of Emission Spectrum:

-

Place a cuvette containing the solvent blank in the spectrofluorometer and record a blank spectrum.

-

Replace the blank with the cuvette containing the 7-HCA working solution.

-

Set the excitation wavelength to the expected maximum (e.g., 360 nm).

-

Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to determine the emission maximum.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

6. Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 430 nm) to determine the excitation maximum.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.

7. Data Analysis:

-

The wavelengths corresponding to the highest intensity peaks in the corrected spectra are the excitation and emission maxima.

-

The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.[8]

Application Workflow: Competitive Binding Assay

This compound can be used as a fluorescent probe in competitive binding assays. For instance, it has been used to study the binding of inhibitors to the Macrophage Migration Inhibitory Factor (MIF), where the fluorescence of 7-HCA is quenched upon binding to the protein.[6] The following diagram illustrates the logical workflow of such an assay.

Caption: Logical workflow for a 7-HCA competitive binding assay.

References

- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 8. chem.uci.edu [chem.uci.edu]

Spectral Properties of 7-Hydroxycoumarin-4-Acetic Acid (7-HCA) in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 7-hydroxycoumarin-4-acetic acid (7-HCA) in various solvent environments. 7-HCA, a fluorescent derivative of coumarin, exhibits significant changes in its absorption and emission characteristics in response to the polarity and hydrogen-bonding capabilities of its surrounding medium. This phenomenon, known as solvatochromism, makes 7-HCA a valuable tool in drug development and biological research as an environmentally sensitive fluorescent probe.

Core Principles: Solvatochromism and 7-HCA

The spectral behavior of 7-HCA is governed by the differential solvation of its ground and excited electronic states. The 7-hydroxyl group and the carboxylic acid moiety at the 4-position are key to its environmental sensitivity. In polar or protic solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. Conversely, in nonpolar aprotic environments, these interactions are minimized.

Upon photoexcitation, the 7-hydroxyl group of hydroxycoumarins becomes significantly more acidic, which can lead to excited-state proton transfer (ESPT) in hydrogen-bonding solvents. This process can result in the appearance of multiple fluorescent species, including the neutral (enol) form, an anionic (phenolate) form, and a tautomeric (keto) form, each with distinct emission wavelengths. The relative intensities of these emissions are highly dependent on the solvent's ability to accept a proton.

Quantitative Spectral Data

The following tables summarize the key spectral properties of 7-HCA and closely related analogs in a range of solvents, categorized by their polarity and protic nature. Due to the limited availability of a comprehensive dataset for 7-HCA across all solvent types in a single study, data from closely related compounds are included and explicitly noted to provide a broader understanding of the expected spectral behavior.

Table 1: Spectral Properties of 7-HCA and Analogs in Polar Protic Solvents

| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Water | 7-HCA | ~326[1] | - | - | - |

| Methanol | 7-Methoxycoumarin-4-acetic acid | 324 | - | - | 0.18[2] |

| Ethanol | 7-Hydroxycoumarin-3-carboxylic acid | 355 | 512 | 157 | - |

Table 2: Spectral Properties of 7-HCA in Polar Aprotic Solvents

| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| DMSO | 7-HCA | 360 | 450 | 90 | - |

Table 3: Spectral Properties of 7-HCA Analogs in Nonpolar/Weakly Polar Solvents

| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Dioxane | 7-Hydroxy-4-methylcoumarin | - | ~400 | - | - |

Experimental Protocols

The following is a detailed methodology for the spectroscopic analysis of 7-hydroxycoumarins, which can be adapted for 7-HCA.

1. Materials and Reagents:

-

This compound (7-HCA)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), water, dioxane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

2. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of 7-HCA (e.g., 1 mM) in a suitable solvent in which it is readily soluble, such as DMSO.

-

Working Solutions: Prepare a series of dilute working solutions from the stock solution in the desired spectroscopic grade solvents. For UV-Vis absorption measurements, a concentration in the range of 1-10 µM is typically appropriate to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0). For fluorescence measurements, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.

3. UV-Vis Absorption Spectroscopy:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Set the desired wavelength range for scanning (e.g., 250-500 nm).

-

Fill a quartz cuvette with the pure solvent to be used for the working solution to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank with the cuvette containing the 7-HCA working solution.

-

Acquire the absorption spectrum.

-

Record the wavelength of maximum absorbance (λ_abs).

4. Fluorescence Spectroscopy:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Set the desired emission wavelength range for scanning (e.g., 380-600 nm).

-

Fill a quartz cuvette with the pure solvent (blank) and run an emission scan to check for any background fluorescence or Raman scattering.

-

Replace the blank with the cuvette containing the 7-HCA working solution.

-

Acquire the fluorescence emission spectrum.

-

Record the wavelength of maximum emission (λ_em).

5. Quantum Yield Determination (Relative Method):

-

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.

-

Measure the absorbance and integrated fluorescence intensity of both the 7-HCA sample and the standard at the same excitation wavelength.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the 7-HCA sample and the standard, respectively.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

Discussion and Conclusion

The spectral properties of this compound are highly sensitive to the solvent environment. In general, an increase in solvent polarity and hydrogen bonding ability leads to a bathochromic shift in the emission spectrum and an increase in the Stokes shift. This is attributed to the stabilization of the more polar excited state. The presence of the 7-hydroxyl group also introduces the possibility of excited-state proton transfer in protic solvents, which can lead to complex fluorescence behavior with multiple emission bands.

This guide provides a foundational understanding of the spectral characteristics of 7-HCA and a practical framework for their experimental determination. For researchers and professionals in drug development, leveraging the solvatochromic properties of 7-HCA can provide valuable insights into local microenvironments within biological systems, such as protein binding sites or cellular membranes. Further research to build a more comprehensive and standardized dataset of 7-HCA's photophysical parameters across a wider array of solvents would be highly beneficial to the scientific community.

References

The Multifaceted Biological Activities of 7-Hydroxycoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring benzopyrone that serves as a pivotal scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds exhibit promising potential in the development of novel therapeutic agents for a range of diseases, owing to their diverse mechanisms of action. This technical guide provides an in-depth overview of the significant biological activities of 7-hydroxycoumarin derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways to facilitate further research and drug development.

Anticancer Activity

Derivatives of 7-hydroxycoumarin have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity of 7-Hydroxycoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 7-hydroxycoumarin derivatives against different cancer cell lines.

| Derivative Name/Structure | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Triazole-linked 7-hydroxycoumarin (Compound 5) | MCF-7 (Breast) | MTT | 5.1 | [1] |

| Triazole-linked 7-hydroxycoumarin (Compound 5) | NCI-H322 (Lung) | MTT | 22.7 | [1] |

| Triazole-linked 7-hydroxycoumarin (Compound 5) | PC-3 (Prostate) | MTT | 14.3 | [1] |

| Triazole-linked 7-hydroxycoumarin (Compound 5) | A-431 (Skin) | MTT | 10.2 | [1] |

| 7-Hydroxycoumarin-based N-hydroxyamide (5d) | NCCIT (Teratocarcinoma) | In vitro assay | 4.53 | [2] |

| 7-Hydroxycoumarin-based N-hydroxyamide (7k) | NCCIT (Teratocarcinoma) | In vitro assay | 1.45 | [2] |

| Coumarin derivative 2e | MCF-7 (Breast) | Not Specified | 6.85 µg/mL | [3] |

| Coumarin derivative 2d | MDA-MB-231 (Breast) | Not Specified | 10.75 µg/mL | [3] |

| Coumarin derivative 3f | MCF-7 (Breast) | Not Specified | 0.6 µg/mL | [3] |

| Coumarin derivative 5 | MCF-7 (Breast) | Not Specified | 0.63 µg/mL | [3] |

| Coumarin derivative 5 | MDA-MB-231 (Breast) | Not Specified | 1.9 µg/mL | [3] |

| Compound 4 | HL60 (Leukemia) | MTT | 8.09 | [4] |

| Compound 4 | MCF-7 (Breast) | MTT | 3.26 | [4] |

| Compound 4 | A549 (Lung) | MTT | 9.34 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 7-hydroxycoumarin derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Apoptosis Induction

Many 7-hydroxycoumarin derivatives induce apoptosis in cancer cells through the activation of the caspase signaling cascade.[5] This process involves both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and subsequent cell death.[1][6]

References

- 1. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. hilarispublisher.com [hilarispublisher.com]

Unraveling the Luminescence: A Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of 7-Hydroxycoumarin-4-acetic acid (HCA), a versatile fluorophore widely utilized in biological sensing and molecular labeling. We will dissect the photophysical principles, detail the profound influence of environmental factors such as pH, present key quantitative data, and provide standardized experimental protocols for its characterization.

Core Fluorescence Mechanism: An Interplay of Structure and State

The fluorescence of this compound is not a simple process of absorption and emission. It is fundamentally governed by the molecule's structure, particularly the acidic 7-hydroxyl group and the electron-withdrawing lactone ring. The mechanism is best understood through the lens of photo-induced proton transfer, a phenomenon that dictates which molecular species is responsible for the observed fluorescence.

In the ground state, HCA exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. Upon photoexcitation, a significant redistribution of electron density occurs. The 7-hydroxyl group becomes substantially more acidic in the excited state compared to the ground state.[1][2] This dramatic increase in acidity facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) , often mediated by surrounding solvent molecules like water.[3][4]

The process unfolds as follows:

-

Excitation: The neutral form of HCA absorbs a photon, transitioning to an excited singlet state (S1).

-

Proton Transfer: In the excited state, the proton from the 7-hydroxyl group is rapidly transferred to a suitable acceptor, typically the solvent or the carbonyl group of the lactone, leading to the formation of the excited anionic species.[5][6]

-

Emission: It is this excited anionic form that is predominantly responsible for the strong, blue-shifted fluorescence observed from HCA. The neutral form is weakly fluorescent by comparison.

-

Relaxation: After emission, the anionic form returns to the ground state, where it quickly re-protonates to return to the more stable neutral form, completing the cycle.

This pH-dependent fluorescence makes HCA an excellent candidate for use as a pH indicator.[7]

The Critical Role of pH

The fluorescence intensity of HCA is exquisitely sensitive to the pH of its environment. This is a direct consequence of the acid-base equilibrium between the weakly fluorescent neutral form and the highly fluorescent anionic (phenolate) form.

-

In Acidic to Neutral Conditions (pH < pKa): The equilibrium favors the protonated, neutral form. While this form can absorb light, its fluorescence quantum yield is low.

-

In Basic Conditions (pH > pKa): The equilibrium shifts towards the deprotonated, anionic form. This species is intensely fluorescent, resulting in a significant increase in emission intensity as the pH rises.

The ground state pKa of the 7-hydroxyl group is a critical parameter. For the related compound 7-hydroxy-4-methylcoumarin, the ground state pKa is approximately 7.7, while the excited-state pKa drops to around 0.45.[5] This highlights the massive increase in acidity upon excitation that drives the proton transfer process.

Quantitative Photophysical Data

The photophysical properties of HCA are influenced by its chemical environment. The following tables summarize key quantitative data for 7-hydroxycoumarin derivatives, which serve as a close proxy for HCA.

Table 1: Acid-Base Properties

| Parameter | Value | Reference |

| Ground State pKa (S₀) | ~7.7 | [5] |

| Excited State pKa (S₁*) | ~0.45 | [5] |

| Carboxylic Acid pKa (Predicted) | 4.24 ± 0.10 | [8] |

Table 2: Photophysical Properties of 7-Hydroxy-4-Methylcoumarin in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Water | 320 | 450 | 0.356 | 1.49 |

| Methanol | 320 | 387 | 0.266 | 1.26 |

| Ethanol | 320 | 385 | 0.208 | 1.38 |

| DMSO | 320 | 386 | 0.132 | 1.61 |

| Chloroform | 320 | 382 | 0.099 | 1.21 |

| n-Hexane | 324 | 385 | 0.063 | 2.30 |

| Data adapted from a study on 7-hydroxy-4-methylcoumarin, which is structurally analogous.[3] |

Table 3: Reported Quantum Yields for other 7-Hydroxycoumarin Derivatives

| Derivative | Quantum Yield (Φ_F) | Conditions | Reference |

| Inhibitor 6d | 0.25 | PBS (pH 7.4) | [9][10] |

| Inhibitor 7 | 0.32 | PBS (pH 7.4) | [9][10] |

Experimental Protocols

Accurate characterization of HCA's fluorescence properties is essential for its effective application. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common and effective method for synthesizing HCA is a modified Pechmann condensation.

Methodology:

-

A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.

-

The mixture is carefully heated in a boiling water bath to facilitate the removal of carbon monoxide. This step must be performed in a well-ventilated fume hood.

-

The reaction mixture is cooled to approximately 10 °C.

-

Resorcinol (0.02 mol), also pre-cooled to 10 °C, is added dropwise to the mixture.

-

The reaction is stirred at room temperature for 48 hours.

-

The resulting mixture is decanted onto ice. The precipitate that forms is collected by filtration.

-

The crude product is dissolved in a saturated sodium bicarbonate solution and then re-precipitated by acidification with HCl.

-

The final product is purified by washing with deionized water and drying.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence of HCA to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B).[11][12]

Methodology:

-

Preparation: Prepare a series of dilutions for both the HCA sample and the chosen standard in the same spectroscopic-grade solvent.[13] The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[11][12]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is critical that all experimental parameters (e.g., excitation wavelength, slit widths) are kept identical for both the sample and the standard.[11]

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus the absorbance for both the HCA and standard series.

-

Determine the gradient (slope) of the linear fit for both plots (Grad_X for HCA, Grad_ST for standard).

-

Calculate the quantum yield of HCA (Φ_X) using the following equation:[14] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method.[15][16]

Methodology:

-

Instrumentation: The setup typically includes a pulsed light source (e.g., picosecond laser), a sample holder, emission monochromator, and a high-speed single-photon detector (e.g., photomultiplier tube, PMT).[7][15]

-

Excitation: The sample is excited with a train of short light pulses at a specific wavelength.

-

Detection: The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

Data Acquisition: Over millions of excitation-emission cycles, a histogram of photon arrival times is built. This histogram represents the fluorescence decay curve.

-

Analysis: The decay curve is typically fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) of the excited species.

Application in Sensing

The strong dependence of HCA's fluorescence on pH makes it an effective ratiometric or intensity-based fluorescent sensor. A signaling pathway for its use as a pH probe involves the equilibrium shift between its two primary forms.

This guide provides a foundational understanding of the fluorescence mechanism of this compound. By grasping these core principles and employing the detailed protocols, researchers can effectively harness the capabilities of this powerful fluorophore for a wide range of scientific applications.

References

- 1. baes.uc.pt [baes.uc.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methycoumarin: a combined time-dependent density functional theory/effective fragment potential study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Excited state properties of 7-hydroxy-4-methylcoumarin in the gas phase and in solution. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. This compound CAS#: 6950-82-9 [m.chemicalbook.com]

- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Fluorescence quantum yield measurement [bio-protocol.org]

- 15. ias.ac.in [ias.ac.in]

- 16. biorxiv.org [biorxiv.org]

Methodological & Application

Using 7-Hydroxycoumarin-4-acetic acid as a fluorescent pH indicator

An Application Guide to 7-Hydroxycoumarin-4-acetic Acid as a Fluorescent pH Indicator

Introduction

This compound (7-HCA) is a versatile fluorescent probe belonging to the coumarin (B35378) family of dyes. Due to the pH-dependent ionization of its 7-hydroxy group, its fluorescence properties are highly sensitive to the surrounding pH. This characteristic makes it a valuable tool for researchers in cell biology, biochemistry, and drug development for measuring pH in various experimental systems. At pH values below its acid dissociation constant (pKa), the phenolic hydroxyl group is protonated, and the molecule exhibits low fluorescence. Above the pKa, the hydroxyl group deprotonates to form the highly fluorescent phenolate (B1203915) species. This distinct change in fluorescence intensity provides a sensitive method for pH determination. This document provides detailed application notes and protocols for its use.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Researchers should note that while a predicted pKa is available, the optimal excitation and emission wavelengths can vary with solvent, ionic strength, and conjugation to other molecules and should be determined empirically in the specific experimental buffer system.

| Property | Value | Reference |

| IUPAC Name | 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | [1] |

| Synonyms | 7-HCA, Umbelliferone-4-acetic acid | [2][3] |

| CAS Number | 6950-82-9 | [1][3] |

| Molecular Formula | C₁₁H₈O₅ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| Predicted pKa | 4.24 ± 0.10 | [4] |

| Appearance | Beige to off-white powder | [2][5] |

| Solubility | Soluble in DMSO and methanol | [2] |

| Spectral Data (DMSO) | Excitation: ~360 nm, Emission: ~450 nm | [2] |

| Spectral Data (General) | Excitation: ~326-415 nm, Emission: ~450 nm (environment dependent) | [5][6] |

| Storage | Store desiccated at -20°C, protect from light and moisture. Stable for at least 2 years under these conditions. | [2] |

Principle of pH Sensing

The function of 7-HCA as a pH indicator is based on the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms. The phenolate form, prevalent at higher pH, has a more extensive conjugated pi-electron system, resulting in strong fluorescence emission. The protonated form, dominant at lower pH, is significantly less fluorescent. The transition between these two states occurs around the pKa of the 7-hydroxy group.

Experimental Protocols

The following protocols provide a general framework for using 7-HCA. Optimal concentrations, incubation times, and buffer compositions should be determined empirically for each specific application.

Protocol 1: Preparation of Stock Solution

A concentrated stock solution is prepared in an organic solvent and then diluted into the aqueous experimental buffer.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

-

Procedure:

-

Weigh out an appropriate amount of 7-HCA powder.

-

To prepare a 10 mM stock solution, dissolve 2.2 mg of 7-HCA in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Protocol 2: General pH Measurement in a Fluorometer

This protocol describes the use of 7-HCA for determining the pH of a solution in a standard cuvette-based fluorometer.

-

Materials:

-

10 mM 7-HCA stock solution in DMSO

-

A series of buffers with known pH values (for creating a calibration curve)

-

Experimental samples with unknown pH

-

Fluorometer and fluorescence-compatible cuvettes

-

-

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 360 nm) and emission wavelength (e.g., 450 nm). Note: Perform a wavelength scan for your specific buffer to determine the optimal Ex/Em maxima.

-

Prepare Working Solution: Dilute the 10 mM stock solution into your buffer to a final concentration of 1-10 µM. The optimal concentration should be low enough to avoid inner filter effects but high enough to provide a robust signal.

-

Calibration Curve: a. For each standard buffer in your pH range of interest, add the 7-HCA working solution. b. Mix well and incubate for 5-10 minutes at room temperature, protected from light. c. Measure the fluorescence intensity for each standard pH buffer. d. Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve can be used to determine the pH of unknown samples.

-

Sample Measurement: a. Add the 7-HCA working solution to your experimental samples. b. Incubate as done for the standards. c. Measure the fluorescence intensity. d. Determine the pH by interpolating the measured fluorescence intensity on the calibration curve.

-

Protocol 3: Intracellular pH Measurement in a Microplate Reader or Microscope

This protocol is adapted from general methods for staining cells with cell-permeant coumarin dyes and may require optimization.[7] The utility of 7-HCA for intracellular pH depends on its ability to enter cells, which may be limited. Esterification to a more lipophilic form (e.g., an acetoxymethyl ester) is a common strategy to improve cell loading for similar dyes.

-

Materials:

-

10 mM 7-HCA stock solution in DMSO

-

Cells cultured on glass-bottom dishes, coverslips, or clear-bottom microplates

-

Appropriate cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4

-

-

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

Prepare a working solution of 7-HCA by diluting the 10 mM stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to a final concentration of 1-20 µM.

-

Remove the existing culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the 7-HCA working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-45 minutes. Incubation time and concentration must be optimized to achieve adequate signal without cytotoxicity.

-

Wash the cells two to three times with the imaging buffer (e.g., HBSS) to remove extracellular dye.

-

Add fresh imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope or plate reader equipped with filters appropriate for UV excitation and blue emission (e.g., a DAPI filter set).

-

For quantitative measurements, a calibration curve must be generated using an ionophore like nigericin (B1684572) to equilibrate the intracellular and extracellular pH.

-

Workflow for pH Determination

The process of using 7-HCA for pH measurement follows a structured workflow from preparation to data analysis.

References

- 1. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 3. 7-Hydroxycoumarinyl-4-acetic acid 97 6950-82-9 [sigmaaldrich.com]

- 4. This compound CAS#: 6950-82-9 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | pH-indicator Dye | AmBeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluorometric Enzymatic Analysis Using 7-Hydroxycoumarin-3-Carboxylic Acid (7-HCA) as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorometric assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a wide dynamic range for quantifying enzyme activity. Coumarin-based fluorogenic substrates are particularly valuable in this regard. 7-Hydroxycoumarin-3-carboxylic acid (7-HCA) and its derivatives serve as excellent pro-fluorescent substrates for a variety of enzymes. These substrates are typically non-fluorescent, but upon enzymatic cleavage, they release the highly fluorescent 7-hydroxycoumarin product. The intensity of the fluorescence is directly proportional to the enzyme's activity, providing a robust method for kinetic studies, inhibitor screening, and diagnostics.

This document provides detailed application notes and protocols for the use of 7-HCA-based substrates in fluorometric enzymatic analysis, with a specific focus on glycosidase activity.

Principle of the Assay

The fundamental principle of this fluorometric assay lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product.[1][2] Derivatives of 7-hydroxycoumarin are widely utilized as fluorophores due to their favorable photophysical properties.[1][2] In this assay, the hydroxyl group of 7-hydroxycoumarin is masked with a chemical group that is a substrate for the enzyme of interest (e.g., a galactose moiety for β-galactosidase). This modification renders the molecule non-fluorescent.

Upon introduction of the specific enzyme, the bond linking the substrate group to the 7-hydroxycoumarin is cleaved. This releases the free 7-hydroxycoumarin, which is highly fluorescent. The rate of formation of the fluorescent product can be monitored over time using a fluorometer, providing a direct measure of the enzyme's activity.

The general reaction is as follows:

7-HCA-Substrate (Non-fluorescent) + Enzyme → 7-HCA (Fluorescent) + Substrate

The fluorescence of the liberated 7-hydroxycoumarin can be measured at its optimal excitation and emission wavelengths.

Applications

The high sensitivity of fluorometric assays using 7-HCA-based substrates makes them suitable for a wide range of applications:

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax.

-

High-Throughput Screening (HTS): Screening of large compound libraries for potential enzyme inhibitors or activators in drug discovery.

-

Reporter Gene Assays: The lacZ gene, encoding β-galactosidase, is a common reporter gene. Assays using substrates like 3-carboxyumbelliferyl β-D-galactopyranoside (CUG) provide a sensitive method for quantifying gene expression.[3]

-

Cell-Based Assays: Monitoring enzyme activity directly in cell lysates or even in living cells, depending on the substrate's cell permeability.[4][5]

-

Diagnostics: Detecting enzyme levels in biological samples for diagnostic purposes.

Data Presentation

Photophysical and Enzymatic Properties

| Parameter | 7-Hydroxycoumarin-3-carboxylic acid (7-HCA) | 4-Methylumbelliferone |

| Excitation Wavelength (nm) | ~352 | ~360-365 |

| Emission Wavelength (nm) | ~407 | ~445-460 |

| Enzyme Class | Glycosidases, Phosphatases, Sulfatases | Glycosidases, Phosphatases, Sulfatases |

| Common Substrate Derivative | 3-Carboxyumbelliferyl β-D-galactopyranoside (CUG) | 4-Methylumbelliferyl β-D-galactopyranoside (MUG) |

Recommended Reagent Concentrations for a β-Galactosidase Assay

| Reagent | Stock Concentration | Working Concentration |

| Enzyme (β-Galactosidase) | 1 mg/mL | 0.1 - 10 µg/mL |

| Substrate (CUG or MUG) | 10 mM in DMSO or buffer | 50 - 200 µM |

| Assay Buffer (e.g., Phosphate) | 1 M, pH 7.4 | 100 mM |

| Stop Solution (e.g., Glycine-NaOH) | 1 M, pH 10.4 | 0.2 M |

Experimental Protocols

Protocol 1: Fluorometric Assay for β-Galactosidase Activity

This protocol describes the measurement of β-galactosidase activity using a 7-hydroxycoumarin-based substrate in a 96-well plate format, suitable for high-throughput screening.

Materials:

-

β-Galactosidase enzyme (e.g., from E. coli)

-

Fluorogenic substrate: 3-carboxyumbelliferyl β-D-galactopyranoside (CUG) or 4-methylumbelliferyl β-D-galactopyranoside (MUG)[3][6]

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, containing 1 mM MgCl2 and 10 mM β-mercaptoethanol[7]

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.4

-

7-Hydroxycoumarin-3-carboxylic acid or 4-Methylumbelliferone (for standard curve)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Standard Curve:

-

Prepare a 1 mM stock solution of the fluorescent standard (7-HCA or 4-Methylumbelliferone) in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0-10 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Prepare the Enzyme and Substrate Solutions:

-

Prepare a stock solution of the β-galactosidase substrate (CUG or MUG) at 10 mM in DMSO or an appropriate buffer.

-

Dilute the enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but can start in the range of 0.1-1.0 unit/mL.[7]

-

Prepare the working substrate solution by diluting the stock solution to twice the final desired concentration (e.g., 200 µM for a final concentration of 100 µM) in Assay Buffer.

-

-

Perform the Enzymatic Reaction:

-

Add 50 µL of the enzyme solution to the wells of the 96-well plate. Include wells with buffer only as a negative control.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

Incubate the plate at 37°C for a desired period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Stop the Reaction:

-

After incubation, add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~450 nm.[8]

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from all readings.

-

Plot the fluorescence of the standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of the fluorescent product generated in the enzymatic reactions.

-

Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

-

Protocol 2: General Protocol for a Fluorometric Glycosidase Assay

This protocol provides a general framework for adapting the 7-HCA-based assay for other glycosidases.

Materials:

-

Glycosidase of interest

-

Corresponding 7-HCA-glycoside substrate

-

Enzyme-specific Assay Buffer (optimal pH and ionic strength may vary)

-

Stop Solution (e.g., high pH buffer)

-

7-Hydroxycoumarin-3-carboxylic acid (for standard curve)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Assay Optimization:

-

Determine Optimal pH: Perform the assay across a range of pH values to find the optimal pH for the enzyme's activity.

-

Enzyme Titration: Vary the enzyme concentration to find a concentration that yields a linear reaction rate over a convenient time course.

-

Substrate Titration: Determine the Km of the substrate by measuring the initial reaction rates at various substrate concentrations. For routine assays, use a substrate concentration of 5-10 times the Km.

-

-

Standard Curve Preparation:

-

Prepare a standard curve with 7-HCA as described in Protocol 1.

-

-

Enzymatic Reaction:

-

Add 50 µL of the appropriately diluted enzyme in its optimized Assay Buffer to the wells.

-

Initiate the reaction by adding 50 µL of the 7-HCA-glycoside substrate at the optimized concentration.

-

Incubate at the optimal temperature for the enzyme for a predetermined time.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction with 50 µL of Stop Solution.

-

Measure the fluorescence with excitation at ~352 nm and emission at ~407 nm.

-

-

Data Analysis:

-

Calculate enzyme activity as described in Protocol 1.

-

Visualizations

Caption: Enzymatic cleavage of a 7-HCA substrate.

Caption: General workflow for a 96-well plate fluorometric assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Fatty Acid Measurement using 7-Hydroxycoumarin-4-acetic acid BSA Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of free fatty acids (FFAs) is crucial in various fields of biological research and drug development, as FFA levels are implicated in numerous physiological and pathological processes, including metabolic disorders and cardiovascular diseases. The 7-Hydroxycoumarin-4-acetic acid (7-HCA) Bovine Serum Albumin (BSA) complex is a highly sensitive fluorescent probe for the measurement of long-chain fatty acids. This complex utilizes the principle of fluorescence quenching, providing a rapid and reliable method for determining FFA concentrations in aqueous solutions.

7-HCA, a pH-indicator dye, is covalently attached to BSA. The binding of long-chain fatty acids to the BSA-HCA complex induces a conformational change in the protein, which leads to a decrease in the fluorescence intensity of the coumarin (B35378) dye. This quenching of fluorescence is proportional to the concentration of unbound fatty acids, allowing for their quantitative determination.

Principle of the Assay